molecular formula C20H14S B188995 Di(1-naphthyl)sulfide CAS No. 607-53-4

Di(1-naphthyl)sulfide

Cat. No. B188995
CAS RN: 607-53-4
M. Wt: 286.4 g/mol
InChI Key: QLAWAFBTLLCIIM-UHFFFAOYSA-N
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Description

Di(1-naphthyl)sulfide, also known as DNS, is an organic compound with the chemical formula (C10H7S)2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether. DNS is widely used in scientific research due to its unique properties and applications. In

Scientific Research Applications

Di(1-naphthyl)sulfide is widely used in scientific research as a reagent in organic synthesis. It is used as a sulfenylating agent in the synthesis of various organic compounds like sulfides, sulfoxides, and sulfones. This compound is also used as a fluorescent probe to detect thiols in biological samples. It has been used as a diagnostic tool for the detection of oxidative stress in cells and tissues. This compound is also used as a marker of lipid peroxidation in biological systems.

Mechanism of Action

Di(1-naphthyl)sulfide reacts with thiols to form a sulfide bond. The reaction is catalyzed by enzymes like glutathione S-transferase. The formation of the sulfide bond leads to the formation of a yellow fluorescent product. The fluorescence intensity is proportional to the concentration of thiols in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties in vitro. It has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

Di(1-naphthyl)sulfide is a versatile reagent that can be used in a wide range of experiments. It is relatively inexpensive and easy to synthesize. However, this compound has limitations in terms of its stability. It is sensitive to light and air, and its fluorescence intensity can be affected by pH and temperature.

Future Directions

There are several future directions for research on Di(1-naphthyl)sulfide. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to detect other biomolecules like amino acids and peptides. Another area of research is the development of new chemotherapeutic agents based on this compound. It has been suggested that this compound derivatives may have potential as anticancer agents. Finally, research could focus on the optimization of the synthesis method for this compound to improve its stability and reproducibility.

properties

CAS RN

607-53-4

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfanylnaphthalene

InChI

InChI=1S/C20H14S/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

QLAWAFBTLLCIIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that described in Example 14, hydrogen sulphide is passed into 20 g (0.1 mole) of molten 1-bromonaphthalene at a temperature of 220°-230° C for seven hours to obtain by distillation in vacuum (1 mm Hg) 7.5 g (52 percent by weight) of di(1-naphthyl)sulphide. The conversion is 82.5 percent by weight.
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